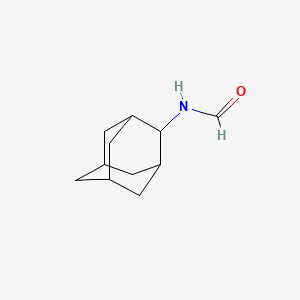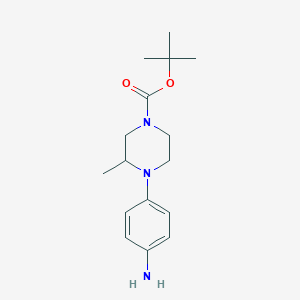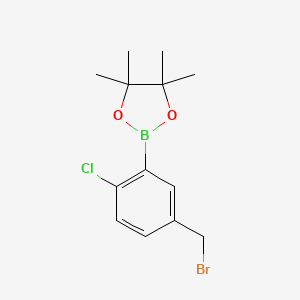![molecular formula C21H28N2O B12496707 1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12496707.png)
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a phenylpropyl group attached to the piperazine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine nitrogen atoms, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted piperazine derivatives with various functional groups attached to the nitrogen atoms.
科学研究应用
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in studies related to receptor binding and neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features but lacking the phenylpropyl group.
4-(3-Phenylpropyl)piperazine: Another related compound with the phenylpropyl group but lacking the methoxyphenyl group.
Uniqueness
1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is unique due to the presence of both the methoxyphenyl and phenylpropyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H28N2O |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
1-[(2-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C21H28N2O/c1-24-21-12-6-5-11-20(21)18-23-16-14-22(15-17-23)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12H,7,10,13-18H2,1H3 |
InChI 键 |
HFOJTWGTJWPOIO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
![Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496640.png)

![7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12496650.png)
![Ethyl 5-[(3-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496651.png)

![N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine](/img/structure/B12496656.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496671.png)

![2-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12496701.png)
